molecular formula C17H21N3O4 B2971151 N1-(3-(2-oxopyrrolidin-1-yl)phenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide CAS No. 941890-44-4

N1-(3-(2-oxopyrrolidin-1-yl)phenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide

Cat. No. B2971151
CAS RN: 941890-44-4
M. Wt: 331.372
InChI Key: TXLYVAWULONBJR-UHFFFAOYSA-N
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Description

“N1-(3-(2-oxopyrrolidin-1-yl)phenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and an oxalamide group, which is a type of amide. The compound also contains a phenyl group and a tetrahydrofuran ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through condensation reactions or functionalization of preformed rings . Pyrrolidine derivatives, for example, can be synthesized through ring construction from different cyclic or acyclic precursors, or through functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The pyrrolidine ring, for example, contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .

Scientific Research Applications

Neuroprotective Effects

Studies on compounds structurally related to N1-(3-(2-oxopyrrolidin-1-yl)phenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide, such as those involving mangiferin, have demonstrated protective effects against neurotoxicity induced by 1-methyl-4-phenylpyridinium (MPP+), suggesting potential neuroprotective applications for degenerative diseases like Parkinson's disease (Amazzal, Lapôtre, Quignon, & Bagrel, 2007).

Synthetic Methodologies

A novel synthetic approach involving acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes has been developed, providing a pathway to di- and mono-oxalamides. This method could be relevant for the synthesis of compounds similar to N1-(3-(2-oxopyrrolidin-1-yl)phenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide, offering potential applications in developing therapeutic agents or research tools (Mamedov et al., 2016).

Oxidative C-N Bond Formation

Research on oxidative carbon-nitrogen bond formation, as applied in the synthesis of complex molecules like imidazo[1,2-α]pyridines, indicates potential for the chemical manipulation and creation of novel compounds with therapeutic relevance. This methodology could be applicable in the development of analogs of N1-(3-(2-oxopyrrolidin-1-yl)phenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide for pharmacological studies (Huo et al., 2016).

Metabolic Pathways

The metabolism of compounds, as evidenced by the study on LY654322, provides insights into the biotransformation and potential pharmacokinetic properties of related compounds, including N1-(3-(2-oxopyrrolidin-1-yl)phenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide. Understanding these pathways is crucial for predicting the compound's behavior in biological systems and its suitability for therapeutic use (Borel et al., 2011).

Future Directions

Compounds containing pyrrolidine rings are of great interest in drug discovery due to their wide range of biological activities . Future research could explore the potential uses of this compound in medicinal chemistry.

properties

IUPAC Name

N-(oxolan-2-ylmethyl)-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4/c21-15-7-2-8-20(15)13-5-1-4-12(10-13)19-17(23)16(22)18-11-14-6-3-9-24-14/h1,4-5,10,14H,2-3,6-9,11H2,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXLYVAWULONBJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C(=O)NC2=CC(=CC=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-(2-oxopyrrolidin-1-yl)phenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide

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